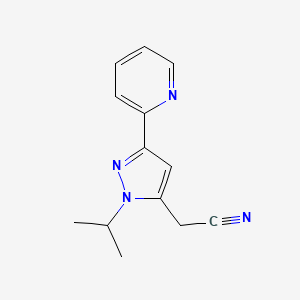

2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a nitrile-containing heterocyclic compound characterized by a pyrazole core substituted with an isopropyl group at position 1, a pyridin-2-yl group at position 3, and an acetonitrile moiety at position 3. Its molecular formula is C₁₄H₁₅N₃, with a molecular weight of 225.29 g/mol .

Properties

Molecular Formula |

C13H14N4 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

2-(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)acetonitrile |

InChI |

InChI=1S/C13H14N4/c1-10(2)17-11(6-7-14)9-13(16-17)12-5-3-4-8-15-12/h3-5,8-10H,6H2,1-2H3 |

InChI Key |

ZVHKKHVKQKJSCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridine substituents. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones, followed by subsequent functional group modifications to introduce the isopropyl and pyridine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may serve as a ligand in the study of biological systems, helping to elucidate the function of various biomolecules.

Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety profiles.

Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

- Structural Difference : The pyridinyl group is at position 4 (pyridin-4-yl) instead of position 2 .

- Impact :

- Electronic Effects : Pyridin-4-yl lacks the ortho-directing nitrogen, reducing hydrogen-bonding capacity compared to pyridin-2-yl.

- Solubility : The para-substitution may enhance solubility in polar solvents due to symmetric charge distribution.

- Molecular Weight : Identical (C₁₄H₁₅N₃, 225.29 g/mol), but spatial arrangement alters physicochemical properties .

2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

- Structural Difference :

- Electronic Properties: Thiophene’s sulfur atom enhances π-electron density, altering redox behavior compared to pyridine . Applications: Thiophene derivatives are common in optoelectronics, suggesting divergent applications from pyridine-based analogs .

Patent-Derived Analogs (EP 1 926 722 B1)

Examples 61 and 62 from the European patent feature triazole-pyridine hybrids with fluorinated aryl amines and piperazine moieties :

- Example 61: Contains a trifluoromethylphenylamino group and benzimidazole core. Key Difference: Larger molecular weight (509.2 g/mol) and fluorine atoms enhance metabolic stability and lipophilicity .

- Example 62: Incorporates an ethyl-piperazine group, introducing basicity and solubility in acidic media. Contrast: Piperazine’s nitrogen atoms enable protonation, improving bioavailability compared to the non-ionizable acetonitrile group in the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile | C₁₄H₁₅N₃ | 225.29 | Pyridin-2-yl, isopropyl | Moderate solubility, H-bond donor |

| 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile | C₁₄H₁₅N₃ | 225.29 | Pyridin-4-yl, isopropyl | Enhanced symmetry, polar solvents |

| 2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile | C₁₄H₁₃N₃S | 255.34 | Thiophen-2-yl, cyclopropylmethyl | Rigid structure, redox-active |

| Example 61 (EP 1 926 722 B1) | C₂₆H₂₀F₄N₆O | 509.2 | Trifluoromethylphenyl, benzimidazole | High lipophilicity, stability |

| Example 62 (EP 1 926 722 B1) | C₂₆H₂₈F₃N₉O | 523.5 | Ethyl-piperazine, benzimidazole | Ionizable, enhanced bioavailability |

Research Findings and Implications

- Electronic Tuning : Pyridin-2-yl’s ortho-nitrogen enhances binding to metal catalysts or biological targets compared to pyridin-4-yl analogs .

- Steric vs. Electronic Trade-offs : Cyclopropylmethyl in thiophene analogs restricts rotational freedom but may hinder synthetic accessibility .

- Pharmaceutical Relevance : Fluorinated patent compounds (e.g., Example 61) demonstrate superior pharmacokinetic profiles, suggesting the target compound could benefit from halogenation for drug development .

Biological Activity

2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile, with the CAS number 2098102-00-0, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 226.28 g/mol. The compound features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄ |

| Molecular Weight | 226.28 g/mol |

| CAS Number | 2098102-00-0 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Anticancer Properties

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant activity against breast and lung cancer cells.

2. Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of pyrazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in models of arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Certain derivatives possess antimicrobial properties, effective against a range of bacteria and fungi. The presence of the pyridine ring may enhance these effects by facilitating interactions with microbial targets.

Case Studies

Several studies have focused on the biological activity of related compounds:

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of pyrazole derivatives, it was found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The compound showed an IC50 value in the micromolar range, indicating potent activity.

Case Study 2: Anti-inflammatory Mechanism

A research article examined the anti-inflammatory mechanisms of similar pyrazole compounds in animal models of induced arthritis. The results indicated that these compounds reduced swelling and joint damage by modulating inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.